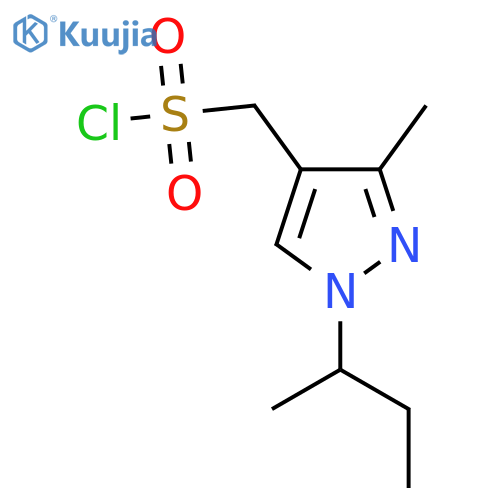

Cas no 2168502-75-6 (1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)

1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride

- 2168502-75-6

- [1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride

- EN300-1461506

-

- インチ: 1S/C9H15ClN2O2S/c1-4-7(2)12-5-9(8(3)11-12)6-15(10,13)14/h5,7H,4,6H2,1-3H3

- InChIKey: SSZFKVOZJYQNHU-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1C(C)=NN(C=1)C(C)CC)(=O)=O

計算された属性

- せいみつぶんしりょう: 250.0542766g/mol

- どういたいしつりょう: 250.0542766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461506-2.5g |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 2.5g |

$2379.0 | 2023-06-06 | ||

| Enamine | EN300-1461506-10.0g |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 10g |

$5221.0 | 2023-06-06 | ||

| Enamine | EN300-1461506-10000mg |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 10000mg |

$5221.0 | 2023-09-29 | ||

| Enamine | EN300-1461506-0.25g |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 0.25g |

$1117.0 | 2023-06-06 | ||

| Enamine | EN300-1461506-5.0g |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1461506-100mg |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 100mg |

$1068.0 | 2023-09-29 | ||

| Enamine | EN300-1461506-1000mg |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 1000mg |

$1214.0 | 2023-09-29 | ||

| Enamine | EN300-1461506-0.1g |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 0.1g |

$1068.0 | 2023-06-06 | ||

| Enamine | EN300-1461506-0.5g |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 0.5g |

$1165.0 | 2023-06-06 | ||

| Enamine | EN300-1461506-1.0g |

[1-(butan-2-yl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl chloride |

2168502-75-6 | 1g |

$1214.0 | 2023-06-06 |

1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chlorideに関する追加情報

Introduction to 1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride (CAS No. 2168502-75-6)

1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride, identified by its CAS number 2168502-75-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole class, which is well-documented for its versatile applications in medicinal chemistry. The structural features of this molecule, particularly the butan-2-yl and methyl substituents on the pyrazole ring, along with the presence of a sulfonyl chloride functional group, contribute to its unique reactivity and potential utility in synthetic chemistry.

The sulfonyl chloride moiety is a key functional group in this compound, making it a valuable intermediate in the synthesis of sulfonamides and other heterocyclic derivatives. Sulfonamides are a major class of pharmacologically active compounds, known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the butan-2-yl side chain enhances the lipophilicity of the molecule, which can be advantageous for improving solubility and bioavailability in drug formulations.

Recent advancements in drug discovery have highlighted the importance of pyrazole derivatives due to their ability to modulate various biological pathways. For instance, studies have demonstrated that pyrazole-based compounds can interact with enzymes and receptors involved in metabolic disorders and cancer progression. The 1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride structure provides a scaffold that can be further modified to develop novel therapeutic agents targeting these pathways.

In the context of medicinal chemistry, the synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonyl chloride group necessitates careful handling to ensure high yield and purity. Researchers have explored various synthetic routes to optimize the production of this intermediate, leveraging catalytic systems and solvent effects to enhance efficiency.

One notable application of 1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in numerous biological processes, including signal transduction and viral replication. By designing molecules that selectively inhibit specific proteases, researchers can develop treatments for diseases such as HIV/AIDS and cancer. The pyrazole core provides a rigid framework that can be tailored to fit into the active sites of these enzymes, while the sulfonyl chloride group facilitates further derivatization into potent inhibitors.

Another area where this compound has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that phosphorylate other proteins, regulating a wide range of cellular processes. Dysregulation of kinase activity is implicated in many diseases, making them attractive targets for drug development. The structural flexibility of 1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride allows chemists to modify its properties to achieve high selectivity against specific kinases.

The pharmaceutical industry has been increasingly interested in developing small-molecule drugs with improved pharmacokinetic profiles. The butan-2-yl substituent in this compound contributes to its lipophilicity, which can enhance membrane permeability and oral bioavailability. Additionally, the methyl group on the pyrazole ring can influence steric interactions with biological targets, potentially improving binding affinity and therapeutic efficacy.

Recent studies have also explored the use of computational methods to predict the biological activity of pyrazole derivatives like 1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride. Machine learning algorithms have been trained on large datasets of known drug compounds to identify structural features correlated with biological potency. These tools have enabled researchers to accelerate the discovery process by prioritizing promising candidates for experimental validation.

In conclusion, 1-(butan-2-ylylmethyl)-pyrazol[4-d]sulfonoyl chloride (CAS No. 2168502–75–6) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential applications in drug development. Its unique combination of functional groups makes it a valuable intermediate for synthesizing sulfonamides and other bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are poised to play a crucial role in next-generation drug discovery efforts.

2168502-75-6 (1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride) 関連製品

- 627833-02-7(4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)

- 899948-67-5(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)

- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)

- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)

- 1216545-76-4((2-Isopropoxyphenyl)methanamine hydrochloride)

- 1805485-87-3(Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate)

- 75825-49-9(2-(Diethylamino)-4-pyrimidinecarbonitrile)

- 61430-04-4(h-ala-ala-pro-oh)

- 1875965-66-4(2-(4-Benzylpiperazin-1-yl)-5-bromopyridine-3-carbonitrile)

- 2648996-36-3(3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)